(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential pharmacological properties, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a target in various diseases such as Alzheimer's disease and cancer. The compound's structure features a benzofuran core, which is modified with a chlorobenzylidene group and a diethylcarbamate moiety.
The compound is synthesized through organic chemistry methods, often involving multi-step reactions that incorporate various reagents and catalysts. It can be sourced from chemical suppliers or synthesized in laboratory settings.
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can be classified as:
The synthesis of (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves several key steps:
Reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide or dichloromethane) are commonly used in these reactions. Reaction conditions such as temperature and time must be carefully controlled to achieve optimal yields and purity.
The molecular structure of (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can be represented as follows:
The compound features a benzofuran core with substituents that provide specific chemical reactivity and biological activity.
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the identity and purity of the compound.
The compound is expected to undergo various chemical reactions typical for compounds containing carbonyl groups and carbamates:
Reactions involving this compound must be conducted under controlled conditions to avoid side reactions and ensure high yields.
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate acts primarily as an inhibitor of GSK-3β. The mechanism involves binding to the active site of GSK-3β, which inhibits its activity:
In vitro studies have shown that this compound exhibits an IC value of approximately 1.6 μM against GSK-3β, demonstrating significant inhibitory activity.
Relevant data on melting point, boiling point, and specific heat capacity are essential for practical applications but are not universally available for all compounds.
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate has potential applications in:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2